molecular formula C11H14FNO2 B1472475 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine CAS No. 1557516-99-0

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine

Cat. No. B1472475
CAS RN: 1557516-99-0
M. Wt: 211.23 g/mol
InChI Key: AIPCHSVWTZSENK-UHFFFAOYSA-N
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Description

The compound “2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine” is a complex organic molecule. It contains a benzodioxin group, which is a type of aromatic ether, attached to a fluoropropan-1-amine group. The presence of the fluorine atom and the amine group could potentially give this compound interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzodioxin ring, a fluorine atom, and an amine group. The benzodioxin ring is a type of aromatic ether, which could contribute to the stability of the molecule. The fluorine atom is highly electronegative, which could create a polar bond with the adjacent carbon atom. The amine group could participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzodioxin ring could contribute to its aromaticity and stability. The fluorine atom could create a polar bond with the adjacent carbon atom, which could influence the compound’s solubility and reactivity. The amine group could participate in hydrogen bonding, which could influence its boiling point and solubility .

Advantages and Limitations for Lab Experiments

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine has several advantages for use in scientific experiments. It is a potent agonist of the 5-HT2A receptor, and it has a wide range of effects on biochemical and physiological processes. Additionally, it is relatively easy to synthesize, and it is relatively stable, allowing for long-term storage. However, this compound also has several limitations, including the potential for side effects, the potential for toxicity, and the possibility of drug interactions.

Future Directions

There are a variety of potential future directions for research using 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine. These include further investigation of the effects of serotonin receptor activation on behavior and neurochemistry, further investigation of the effects of serotonin receptor activation on the development of certain diseases, investigation of the potential therapeutic applications of this compound, and investigation of the potential for the development of new compounds with similar effects. Additionally, further research could be done to investigate the potential for drug interactions and the potential for toxicity.

Scientific Research Applications

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine has been used in a variety of scientific studies to investigate the effects of serotonin receptor activation. It has been used to study the effects of serotonin receptor activation on behavior, neurochemistry, and physiology in both animal models and humans. Additionally, this compound has been used to study the effects of serotonin receptor activation on the development of certain diseases, such as depression, anxiety, and schizophrenia.

Biochemical Analysis

Biochemical Properties

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptors and enzymes, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins . These interactions are crucial for understanding the compound’s overall impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its efficacy and impact on cellular function . Long-term effects observed in in vitro or in vivo studies include alterations in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Lower doses may have minimal effects, while higher doses can lead to significant changes in physiological and biochemical parameters. Threshold effects and potential toxic or adverse effects at high doses have been observed, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells and tissues, providing insights into the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target cells and tissues . Understanding these processes is essential for optimizing its use in biochemical research.

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-11(12,7-13)8-2-3-9-10(6-8)15-5-4-14-9/h2-3,6H,4-5,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPCHSVWTZSENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC2=C(C=C1)OCCO2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine
Reactant of Route 2
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine
Reactant of Route 3
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine
Reactant of Route 4
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine
Reactant of Route 5
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine
Reactant of Route 6
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.